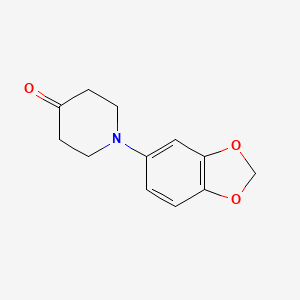

1-(1,3-Benzodioxol-5-yl)piperidin-4-one

Description

Significance of Piperidine (B6355638) Scaffolds in Modern Chemical Biology and Medicinal Chemistry

The piperidine scaffold is one of the most prevalent heterocyclic motifs found in pharmaceuticals and natural products. nih.gov Its ubiquity is a testament to its favorable physicochemical properties, including its ability to engage in hydrogen bonding and its conformational flexibility, which allow for optimal interactions with a wide array of biological targets. nih.gov Piperidine derivatives have demonstrated a vast spectrum of biological activities, underscoring their importance in drug discovery. nih.govchemicalbook.com

The versatility of the piperidine ring allows for the introduction of various substituents at different positions, enabling chemists to fine-tune the pharmacological profile of the resulting molecules. nih.gov This has led to the development of piperidine-containing drugs across numerous therapeutic areas.

Table 1: Therapeutic Applications of Piperidine Derivatives

| Therapeutic Area | Examples of Drug Classes |

| Oncology | Anticancer agents |

| Infectious Diseases | Antiviral, Antimalarial, Antimicrobial, Antifungal agents |

| Cardiovascular | Antihypertensive agents |

| Neurology & Psychiatry | Analgesic, Anti-inflammatory, Anti-Alzheimer, Antipsychotic agents |

| Hematology | Anticoagulant agents |

This table illustrates the broad range of medical applications for compounds containing the piperidine scaffold, as supported by numerous research findings. evitachem.com

Overview of Benzodioxole and Piperidinone Moieties as Key Pharmacophores

The structure of 1-(1,3-Benzodioxol-5-yl)piperidin-4-one incorporates two additional key pharmacophores: the benzodioxole ring and a piperidinone core. A pharmacophore is a part of a molecular structure that is responsible for a particular biological or pharmacological interaction that it undergoes.

The 1,3-benzodioxole (B145889) moiety, also known as methylenedioxyphenyl, is a structural feature present in a variety of natural products and synthetic compounds with diverse biological activities. nih.gov This group is known to influence the metabolic stability and bioavailability of molecules. nih.gov The benzodioxole ring system is found in compounds exhibiting antitumor, antibacterial, antifungal, and antioxidant properties. nih.govontosight.ai

The piperidin-4-one (or 4-piperidone) nucleus is a highly versatile intermediate in organic synthesis. bldpharm.comsmolecule.com It serves as a building block for the creation of more complex molecules, including a number of important drugs. The ketone group within the piperidine ring provides a reactive site for further chemical modifications, allowing for the synthesis of a wide range of derivatives with varied pharmacological activities, such as anticancer and anti-HIV properties. bldpharm.com

Rationale for Academic Research on this compound

The academic interest in this compound stems from the strategic combination of its three core components. The rationale for its investigation is built on the hypothesis that the fusion of these well-established pharmacophores could lead to novel compounds with unique and potentially enhanced biological activities.

The research into this specific molecule and its analogues is driven by several key considerations:

Synergistic Effects: Investigating whether the combination of the piperidinone core and the benzodioxole moiety results in synergistic or novel pharmacological effects that are not observed with each component alone.

Scaffold for Library Synthesis: The compound serves as an excellent scaffold for the generation of diverse chemical libraries. By modifying the piperidinone ring or the benzodioxole group, researchers can create a multitude of new molecules for high-throughput screening against various biological targets.

Exploring New Therapeutic Avenues: Given the broad bioactivity of both piperidine and benzodioxole derivatives, there is a strong rationale to explore the potential of their conjugates in areas such as neuropharmacology, oncology, and infectious diseases. For instance, related benzodioxole-piperidine compounds have been investigated for their potential in treating neurological disorders and for their interaction with serotonin (B10506) and dopamine (B1211576) receptors. The design of such molecules is often based on their potential to act as potent and selective inhibitors of specific enzymes or receptors. nih.gov

In essence, the academic pursuit of this compound is a logical step in the ongoing quest for new and effective therapeutic agents, leveraging the proven potential of its constituent chemical motifs.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(1,3-benzodioxol-5-yl)piperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c14-10-3-5-13(6-4-10)9-1-2-11-12(7-9)16-8-15-11/h1-2,7H,3-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUEKZMYUVRHVQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=O)C2=CC3=C(C=C2)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70369515 | |

| Record name | 1-(1,3-benzodioxol-5-yl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

267428-44-4 | |

| Record name | 1-(1,3-benzodioxol-5-yl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Computational Studies and Molecular Modeling of 1 1,3 Benzodioxol 5 Yl Piperidin 4 One

Quantum Chemical Calculations Using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. nih.gov For derivatives of 1-(1,3-benzodioxole), DFT calculations, often employing methods like B3LYP with a 6-31G+(d,p) basis set, are utilized to determine their optimized geometry and electronic characteristics. nih.gov These calculations are fundamental for understanding the molecule's stability, reactivity, and spectroscopic properties.

Analysis of Electronic Structure, Molecular Orbitals (HOMO, LUMO), and Energy Gaps

The electronic properties of a molecule are primarily governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). aimspress.com The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its electrophilic character. aimspress.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov This can indicate a greater propensity for the molecule to engage in chemical reactions and exhibit biological activity. nih.gov

For analogous compounds containing the benzodioxole moiety, DFT calculations have shown that the HOMO is often localized on the benzodioxole ring system, while the LUMO may be distributed across other parts of the molecule. The energy gap for such compounds can influence their potential for charge transfer interactions within the molecule. nih.gov

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.25 |

| ELUMO | -1.78 |

| Energy Gap (ΔE) | 4.47 |

Note: The data in this table is representative of analogous benzodioxole-containing compounds and is intended for illustrative purposes.

Prediction of Reactivity Descriptors (e.g., Electronegativity, Global Hardness, Electrophilicity Index)

From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the chemical reactivity of a molecule. These descriptors provide a theoretical framework for predicting how a molecule will behave in a chemical reaction.

Electronegativity (χ): This is a measure of an atom's or molecule's ability to attract electrons. It is calculated as the negative of the chemical potential (μ) and can be approximated using the energies of the HOMO and LUMO.

Global Hardness (η): This descriptor measures the resistance of a molecule to a change in its electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," indicating lower reactivity, while a molecule with a small gap is "soft" and more reactive.

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. It is a measure of the energy stabilization when a system acquires an additional electronic charge from the environment. Molecules with high electrophilicity are good electron acceptors.

These reactivity descriptors are valuable in understanding the chemical nature of 1-(1,3-Benzodioxol-5-yl)piperidin-4-one and its derivatives, providing insights into their potential interactions with biological macromolecules. nih.gov

| Reactivity Descriptor | Calculated Value (eV) |

|---|---|

| Electronegativity (χ) | 4.015 |

| Global Hardness (η) | 2.235 |

| Electrophilicity Index (ω) | 3.608 |

Note: The data in this table is representative of analogous benzodioxole-containing compounds and is intended for illustrative purposes.

Molecular Docking and Ligand-Target Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netresearchgate.net This method is widely used in drug design to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. malayajournal.orgnih.gov

Prediction of Binding Modes and Identification of Key Active Site Residues

Through molecular docking simulations, it is possible to predict the binding mode of a ligand within the active site of a target protein. benthamdirect.com These simulations calculate the binding affinity, often expressed as a docking score, which estimates the strength of the interaction. A lower binding energy generally indicates a more stable and favorable interaction. researchgate.net

For piperidin-4-one derivatives, docking studies have revealed that they can fit well into the active site pockets of various target proteins. researchgate.netmalayajournal.org The interactions are often stabilized by hydrogen bonds, hydrophobic interactions, and van der Waals forces with key amino acid residues in the active site. The specific residues involved in these interactions are crucial for the ligand's binding affinity and selectivity. Identifying these key residues provides valuable information for designing more potent and specific inhibitors. nih.gov

Conformational Analysis in Simulated Biological Environments

The conformation of a molecule, or its three-dimensional shape, is critical for its biological activity. Conformational analysis of piperidin-4-one derivatives often reveals that the piperidine (B6355638) ring adopts a chair conformation, which is the most stable arrangement. niscpr.res.inasianpubs.org In substituted piperidones, the substituents on the ring typically occupy equatorial positions to minimize steric hindrance. niscpr.res.inasianpubs.org

In simulated biological environments, the conformation of a ligand can be influenced by its interactions with the target protein. Molecular dynamics simulations can be employed to study the conformational changes of both the ligand and the protein upon binding, providing a more dynamic picture of the interaction. The ability of a molecule to adopt a specific conformation to fit into a binding site is a key determinant of its biological function. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net By identifying the physicochemical properties, or descriptors, that are most influential for a compound's activity, QSAR models can be used to predict the activity of new, unsynthesized molecules. researchgate.net

For derivatives of piperidin-4-one and benzodioxole, QSAR studies have been employed to develop predictive models for various biological activities, including cytotoxic and antioxidant effects. researchgate.netresearchgate.net These models often use a combination of descriptors such as electronic, steric, hydrophobic, and topological properties. The developed QSAR models are validated internally and externally to ensure their predictive power. The insights gained from these models can guide the design of new derivatives of this compound with enhanced biological activity. researchgate.net

Simulation of Reaction Pathways and Mechanisms

Computational chemistry offers powerful tools to investigate the intricate details of chemical reactions, providing insights into reaction mechanisms, transition states, and the energetics of different pathways. For the formation of this compound, theoretical studies are instrumental in elucidating the most probable routes for its synthesis, such as the Buchwald-Hartwig amination or other N-arylation reactions. These simulations can model the interaction between piperidin-4-one and a substituted benzodioxole derivative, mapping out the potential energy surface of the reaction.

While specific computational studies detailing the reaction pathways for the synthesis of this compound are not extensively available in the public domain, the general mechanisms of similar N-arylation reactions have been the subject of theoretical investigation. These studies often employ Density Functional Theory (DFT) to calculate the energies of reactants, intermediates, transition states, and products.

A plausible synthetic route for this compound is the palladium-catalyzed coupling of piperidin-4-one with a halogenated 1,3-benzodioxole (B145889), such as 5-bromo-1,3-benzodioxole. Computational modeling of such a reaction would typically involve the simulation of the key steps in the catalytic cycle: oxidative addition, ligand exchange, and reductive elimination.

Hypothetical Reaction Coordinate for a Palladium-Catalyzed N-Arylation:

| Step | Description | Hypothetical Activation Energy (kcal/mol) |

| Oxidative Addition | Palladium(0) catalyst inserts into the C-Br bond of 5-bromo-1,3-benzodioxole. | 15-20 |

| Ligand Exchange | Piperidin-4-one coordinates to the palladium(II) complex. | 5-10 |

| Reductive Elimination | The C-N bond is formed, yielding the product and regenerating the catalyst. | 20-25 |

This table is illustrative and based on general knowledge of similar reactions. Specific values would require dedicated computational studies.

The simulation would also provide detailed geometric parameters of the transition state structures, revealing the precise arrangement of atoms at the peak of the energy barrier. This information is crucial for understanding the factors that control the reaction's efficiency and selectivity.

Furthermore, computational models can be used to screen different catalysts, ligands, and reaction conditions to predict the optimal setup for the synthesis of this compound, thereby guiding experimental work.

Investigation of Biological Activities and Molecular Mechanisms of 1 1,3 Benzodioxol 5 Yl Piperidin 4 One and Analogues

Enzyme Inhibition Profiles

The core structure of 1-(1,3-benzodioxol-5-yl)piperidin-4-one is found in various enzyme inhibitors, suggesting a potential for this compound and its analogues to modulate key enzymatic pathways involved in physiological and pathological processes.

Dipeptidyl peptidase-IV (DPP-IV) is a serine protease that plays a critical role in glucose metabolism by degrading incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1). Inhibition of DPP-IV is a therapeutic strategy for managing type 2 diabetes. While direct studies on the DPP-IV inhibitory activity of this compound are not extensively documented in the reviewed literature, the piperidine (B6355638) scaffold is a key structural feature in several classes of known DPP-IV inhibitors. The development of various piperidine and piperazine (B1678402) derivatives has been a focus of research in this area. For example, substituted aryl-piperazines and other piperidine-containing heterocyclic compounds have been synthesized and evaluated for DPP-IV inhibition.

| Compound Class | Key Structural Features | Significance |

|---|---|---|

| Piperazine Sulfonamides | Piperazine ring functionalized with sulfonamide moieties. | Demonstrate in vitro DPP-IV inhibitory activity. |

| Aryl-Piperazines with β-amino acids | Piperazine core coupled with Boc-protected β-amino acids. | Reported as potent, nanomolar DPP-IV inhibitors. |

| Aminomethyl Pyridine Derivatives | Piperidine ring incorporated into a larger structure. | Outlined as nanomolar DPP-IV inhibitors. |

The presence of the piperidine ring in this compound suggests that this chemical family warrants investigation for potential interactions with the DPP-IV active site.

Monoacylglycerol lipase (B570770) (MAGL) is the primary enzyme responsible for degrading the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) in the brain. science.gov Inhibition of MAGL elevates 2-AG levels, offering therapeutic potential for conditions such as pain and neurodegenerative disorders. science.gov

A key analogue, {4-[bis-(benzo[d] pensoft.netgoogle.comdioxol-5-yl)methyl]-piperidin-1-yl}(1H-1,2,4-triazol-1-yl)methanone (JJKK-048) , which contains both the benzodioxole and piperidine motifs, has been identified as an ultrapotent and highly selective inhibitor of MAGL. science.gov This compound is proposed to inhibit MAGL covalently by forming a carbamate (B1207046) adduct with the active-site serine (S122). science.gov In vivo administration of JJKK-048 leads to a massive increase in brain 2-AG levels. google.com

| Compound | Potency | Mechanism of Inhibition | In Vivo Effect |

|---|---|---|---|

| {4-[bis-(benzo[d] pensoft.netgoogle.comdioxol-5-yl)methyl]-piperidin-1-yl}(1H-1,2,4-triazol-1-yl)methanone (JJKK-048) | Ultrapotent and highly selective MAGL inhibitor. science.gov | Covalent binding to the MAGL active-site serine (S122). science.gov | Induces a massive increase in mouse brain 2-AG levels. google.com |

A critical aspect of developing enzyme inhibitors is ensuring selectivity for the target enzyme over other related enzymes to minimize off-target effects. MAGL belongs to the large family of serine hydrolases.

Activity-based protein profiling has revealed that the potent MAGL inhibitor JJKK-048 maintains good selectivity toward MAGL over other serine hydrolases. science.govgoogle.com This selectivity is a crucial feature, as it reduces the likelihood of unintended interactions with other signaling pathways regulated by different serine hydrolases. Other classes of MAGL inhibitors based on a benzylpiperidine structure have also demonstrated a high degree of selectivity over another key serine hydrolase, fatty acid amide hydrolase (FAAH), which is responsible for degrading the other major endocannabinoid, anandamide. This indicates that the piperidine scaffold, in combination with the benzodioxole moiety, can be engineered to achieve potent and selective inhibition of specific serine hydrolases.

Modulation of Cellular Signaling Pathways

The interaction of this compound and its analogues with cellular signaling pathways is a key area of research. These interactions underpin their potential biological effects, including the induction of apoptosis, regulation of the cell cycle, and inhibition of cell proliferation.

While direct studies on this compound are limited, research on related compounds provides insights into their potential effects on apoptosis and the cell cycle. For instance, piperine (B192125), a natural alkaloid containing a 1,3-benzodioxole (B145889) moiety, has been shown to induce apoptosis and cell cycle arrest in colorectal cancer cells. mdpi.comnih.gov

Research on piperine in DLD-1 colorectal cancer cells demonstrated a dose-dependent increase in TUNEL-positive cells, indicating apoptosis. mdpi.com This was accompanied by changes in the expression of apoptosis-related proteins. Furthermore, piperine treatment led to a significant accumulation of cells in the G1 phase, suggesting cell cycle arrest at this stage. mdpi.com This G1 phase arrest was associated with a decreased expression of cyclin E and an increased expression of p27. mdpi.com

Another study on benzimidazole-based 1,3,4-oxadiazole (B1194373) derivatives, which are heterocyclic compounds, found that they could effectively suppress cell cycle progression and induce apoptosis in various cancer cell lines. mdpi.com Similarly, certain new anticancer drugs have been shown to cause a dramatic S-phase arrest in the cell cycle, followed by apoptosis. uzh.ch These findings in related but distinct molecular structures suggest that the core moieties might play a role in these cellular processes.

The potential for this compound analogues to inhibit cell proliferation has been an area of significant investigation. Studies on various derivatives containing the 1,3-benzodioxole or piperidine core have demonstrated notable antiproliferative effects.

For example, 1,3-benzodioxole derivatives, when conjugated with arsenicals, have shown broad-spectrum anti-proliferation efficiency against several cancer cell lines while exhibiting far less inhibition against normal cell lines. mdpi.com In one study, a series of (E)-1-(benzo[d] nih.govresearchgate.netdioxol-5-yl)-3-(4-aryl)prop-2-en-1-one derivatives were synthesized and evaluated for their biological activities. researchgate.net

Research into other heterocyclic structures has also yielded promising results. A study on benzodioxole carboxamide derivatives identified compounds with significant activity against four cancer cell lines, with IC50 values ranging from 26–65 µM for the most active compound. mdpi.com

A close analogue, 1-(1,3-benzodioxol-5-yl-carbonyl) piperidine (1-BCP), has been shown to significantly improve the endogenous cellular antioxidant enzyme systems in mice. nih.gov Treatment with 1-BCP led to increased activities of key antioxidant enzymes. nih.gov

The study on 1-BCP demonstrated its ability to enhance the activities of the following enzymes:

Superoxide (B77818) Dismutase (SOD)

Catalase (CAT)

Glutathione (B108866) Peroxidase (GSH-Px)

This enhancement of the endogenous antioxidant defense system suggests a potential role for such compounds in mitigating oxidative stress. nih.gov The findings from the study on 1-BCP are summarized in the table below.

| Enzyme | Effect of 1-BCP Treatment |

| Superoxide Dismutase (SOD) | Increased Activity |

| Catalase (CAT) | Increased Activity |

| Glutathione Peroxidase (GSH-Px) | Increased Activity |

Broad-Spectrum Biological Screenings

Analogues of this compound have been subjected to broad-spectrum biological screenings to assess their antimicrobial and antifungal activities. These studies have revealed potential activity against a range of bacterial and fungal strains.

Several studies have highlighted the antimicrobial potential of compounds containing the 1,3-benzodioxole and piperidine moieties. For instance, a series of 5-(Benzo[d] nih.govresearchgate.netdioxol-5-yl)-3-tert-butyl-1-substituted-4,5-dihydropyrazole derivatives were synthesized and showed high antibacterial activity against various Gram-positive and Gram-negative bacteria. researchgate.net

In another study, new peptidyl derivatives containing the 1,3-benzodioxole system were synthesized and evaluated for their antimicrobial effects. nih.gov The in vitro antimicrobial activity of these compounds revealed that they were able to promote the growth of some organisms, including Bacillus subtilis. nih.gov

Furthermore, research on piperidine derivatives has also indicated their potential as antimicrobial agents. One study that synthesized new piperidine derivatives found them to be active against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). biointerfaceresearch.com Specifically, one of the synthesized compounds showed good activity against the Gram-positive bacterium Staphylococcus aureus when compared to the standard drug chloramphenicol. biointerfaceresearch.com

The table below summarizes the antibacterial activity of some N-methyl-4-piperidone-derived monoketone curcuminoids against various cariogenic bacteria, with MIC values indicating the minimum inhibitory concentration. mdpi.com

| Compound | Bacterial Strain | MIC (µg/mL) |

| (2E,5E)-2,5-dibenzylidene-N-methyl-4-piperidone | Streptococcus salivarius | 250 |

| (2E,5E)-2,5-bis(3,4,5-trimethoxybenzylidene)-N-methyl-4-piperidone | Lactobacillus paracasei | 250 |

| (2E,5E)-2,5-bis(3-fluorobenzylidene)-N-methyl-4-piperidone | Streptococcus mutans | 250 |

| (2E,5E)-2,5-dibenzylidene-N-methyl-4-piperidone | Streptococcus mitis | 500 |

| (2E,5E)-2,5-bis(3,4,5-trimethoxybenzylidene)-N-methyl-4-piperidone | Streptococcus mitis | 250 |

| (2E,5E)-2,5-bis(3-fluorobenzylidene)-N-methyl-4-piperidone | Streptococcus mitis | 250 |

| (2E,5E)-2,5-dibenzylidene-N-methyl-4-piperidone | Streptococcus sanguinis | 250 |

| (2E,5E)-2,5-bis(3,4,5-trimethoxybenzylidene)-N-methyl-4-piperidone | Streptococcus sanguinis | 250 |

| (2E,5E)-2,5-bis(3-fluorobenzylidene)-N-methyl-4-piperidone | Streptococcus sanguinis | 250 |

| (2E,5E)-2,5-bis(3-fluorobenzylidene)-N-methyl-4-piperidone | Streptococcus sobrinus | 250 |

The antifungal potential of benzodioxole and piperidine derivatives has been explored in several studies. A series of novel 1,3-benzodioxole-pyrimidine derivatives displayed excellent fungicidal activities against a range of fungal strains. researchgate.net One compound, in particular, exhibited a broad spectrum of activity against Botrytis cinerea, Rhizoctonia solani, Fusarium oxysporum, Alternaria solani, and Gibberella zeae. researchgate.net

Another study focused on new benzodioxole–imidazole molecular hybrids. nih.gov The in vitro evaluation of these compounds against four fungal strains revealed that certain derivatives bearing a trifluoromethylphenyl moiety showed the best activity against Candida albicans, with a minimum inhibitory concentration (MIC) value of 0.148 μmol/mL. nih.gov Other compounds were most active against Candida tropicalis, Candida parapsilosis, and Aspergillus niger. nih.gov

Furthermore, 4-aminoquinolines bearing a 1,3-benzodioxole moiety have been synthesized and evaluated as potential antifungal agents against five phytopathogenic fungi. sci-hub.se The results showed that most of the newly synthesized compounds exhibited obvious inhibitory activities. sci-hub.se

The table below presents the antifungal activity of selected benzodioxole–imidazole molecular hybrids against various fungal strains, with data presented as MIC in μmol/mL. nih.gov

| Compound ID | Fungal Strain | MIC (μmol/mL) |

| 5l | Candida albicans | 0.148 |

| 5m | Candida albicans | 0.148 |

| 5b | Candida tropicalis | 0.289 |

| 5o | Candida parapsilosis | 0.284 |

| 5l | Aspergillus niger | 0.148 |

Antioxidant Activity and Free Radical Scavenging Mechanisms

The antioxidant potential of piperidine-containing compounds has been a subject of significant research, with the piperidine ring being recognized as a promising scaffold for the development of potent antioxidant agents. innovareacademics.in The investigation into the antioxidant and free radical scavenging activities of this compound and its analogues is crucial for understanding their potential therapeutic applications. While direct studies on the specific antioxidant profile of this compound are not extensively documented in the reviewed literature, research on closely related analogues and derivatives provides valuable insights into their potential mechanisms of action.

The antioxidant activity of these compounds is often attributed to their ability to donate a hydrogen atom or an electron to a free radical, thereby neutralizing it. The presence of the 1,3-benzodioxole moiety, also known as the methylenedioxyphenyl group, is a key structural feature. This group is found in various natural products and has been associated with a range of biological activities. researchgate.net The piperidin-4-one core provides a versatile template that can be modified with various substituents to modulate the compound's antioxidant properties. innovareacademics.inresearchgate.net

Research into various derivatives of piperidin-4-one has shown that they can act as effective free radical scavengers. nih.govresearchgate.net The mechanism often involves the stabilization of the resulting radical through resonance. The nature and position of substituents on the aryl rings attached to the piperidine core can significantly influence the free radical scavenging activity. nih.gov

A study on a structurally related analogue, 1-(1,3-benzodioxol-5-yl-carbonyl) piperidine (1-BCP), has demonstrated significant in vivo antioxidant effects. nih.gov In this study, treatment with 1-BCP was found to enhance the endogenous cellular antioxidant defense system in mice. nih.gov This was evidenced by a notable increase in the activities of key antioxidant enzymes. nih.gov

Detailed Research Findings

The investigation into the in vivo antioxidant effects of 1-(1,3-benzodioxol-5-yl-carbonyl) piperidine (1-BCP) in mice revealed a significant enhancement of the cellular antioxidant defense system. The study measured the activity of three crucial antioxidant enzymes: superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px). The results indicated that 1-BCP treatment led to a marked increase in the activity of these enzymes, suggesting a potent indirect antioxidant effect. nih.gov

The table below summarizes the effects of 1-BCP on the activities of these antioxidant enzymes.

| Enzyme | Function | Effect of 1-BCP Treatment |

|---|---|---|

| Superoxide Dismutase (SOD) | Catalyzes the dismutation of the superoxide radical into molecular oxygen and hydrogen peroxide. | Increased Activity nih.gov |

| Catalase (CAT) | Catalyzes the decomposition of hydrogen peroxide to water and oxygen. | Increased Activity nih.gov |

| Glutathione Peroxidase (GSH-Px) | Catalyzes the reduction of hydrogen peroxide and organic hydroperoxides. | Increased Activity nih.gov |

These findings suggest that the antioxidant mechanism of this analogue may not be through direct free radical scavenging but rather by boosting the body's natural antioxidant defenses. nih.gov

Furthermore, studies on other benzodioxole derivatives have utilized the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay to evaluate their antioxidant potential. researchgate.netnajah.edu The DPPH assay is a common and reliable method for screening the free-radical scavenging ability of compounds. nih.govmdpi.com In this assay, antioxidants reduce the stable DPPH radical, which is visually indicated by a color change from violet to yellow. mdpi.com The activity is often expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals. mdpi.com While specific IC50 values for this compound are not available in the cited literature, the general antioxidant activity of the benzodioxole scaffold has been established. researchgate.netnajah.edu

Structure Activity Relationship Sar Studies and Analogue Design of 1 1,3 Benzodioxol 5 Yl Piperidin 4 One

Systematic Evaluation of Substitutions on the Piperidinone Ring and their Impact on Biological Activity

The piperidin-4-one core is a prevalent scaffold in medicinal chemistry, known for its role in compounds targeting a wide range of biological systems. Modifications to this ring are critical for modulating both the affinity and efficacy of ligands at their respective receptors. SAR studies on related N-aryl piperidine (B6355638) series have revealed that the nature and position of substituents on the piperidinone ring can dramatically alter pharmacological activity.

For instance, in series of piperidin-4-yl-1,3-dihydroindol-2-ones, which are structurally related, modifications of the piperidine N-substituents have led to the development of both potent agonists and antagonists for the nociceptin (B549756) receptor. chemicalbook.com This highlights the pivotal role of the substituent attached to the piperidine nitrogen in determining the functional activity of the compound. While direct substitution on the carbon atoms of the piperidinone ring of the title compound is less commonly documented in readily available literature, general principles from analogous compounds suggest that such modifications would significantly impact receptor interaction. For example, introducing alkyl or aryl groups at the C-3 and C-5 positions can influence the ring's conformation and steric profile, thereby affecting how the molecule fits into a binding pocket.

In a related series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides, the SAR around the piperidine moiety was found to be quite specific. ingentaconnect.com Substituents such as cyclohexyl and cyclopentyl were inactive, indicating that the size and nature of the group at this position are critical for activity. ingentaconnect.com This underscores that even minor changes to the piperidine ring system can lead to a complete loss of biological activity, reinforcing the need for systematic and careful evaluation of any substitutions.

| Ring Position | Type of Substitution | General Impact on Biological Activity (in related scaffolds) |

| N1 | Alkyl, Aryl, Acyl groups | Can switch activity between agonist and antagonist profiles. chemicalbook.com |

| C3/C5 | Alkyl groups | Can alter ring conformation and steric interactions. |

| C4-ketone | Reduction to hydroxyl | Changes hydrogen bonding potential and stereochemistry. |

| C4-ketone | Conversion to oxime/hydrazone | Introduces new functional groups for further derivatization. |

Effects of Structural Modifications within the Benzodioxole Moiety

The 1,3-benzodioxole (B145889) (or methylenedioxyphenyl) moiety is a key structural feature in many biologically active compounds, often enhancing interaction with specific targets or modifying metabolic stability. researchgate.net The electronic properties of this ring system, conferred by the two oxygen atoms, play a significant role in its interactions. chemicalbook.com Modifications to this part of the molecule, such as adding substituents to the aromatic ring or altering the dioxole ring itself, can have profound effects on pharmacological activity.

Studies on various benzodioxole-containing compounds have shown that this moiety is crucial for a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. researchgate.netnih.gov For example, in the design of novel COX inhibitors, benzodioxole derivatives were synthesized and evaluated, showing that the presence of the benzodioxole ring, in comparison to a simple phenyl ring, could improve selectivity for the COX-2 enzyme. nih.gov

Furthermore, the introduction of halogen atoms or other electron-withdrawing groups onto the aromatic portion of the benzodioxole ring has been explored. nih.govfrontiersin.org In a series of N-(benzo[d] ingentaconnect.comresearchgate.netdioxol-5-yl)-2-(one-benzylthio) acetamides designed as auxin receptor agonists, the addition of multiple halogens to a connected benzene (B151609) ring was beneficial in improving the desired root-promoting activity. frontiersin.org This suggests that modulating the electronic landscape of the aromatic system is a valid strategy for optimizing biological function. The replacement of the benzodioxole group with bioisosteres—structurally different groups that produce similar biological effects—is another strategy employed in drug design to improve properties like metabolic stability or to explore new intellectual property. ingentaconnect.com

| Modification Type | Specific Example | Observed Effect on Biological Activity |

| Aromatic Substitution | Addition of halogen atoms (Cl, Br) | Can enhance potency and selectivity (e.g., in COX inhibitors). nih.gov |

| Ring Opening | Cleavage of the dioxole ring | Often leads to a loss of specific activity, indicating the importance of the intact ring system. |

| Bioisosteric Replacement | Replacing with catechol or methoxy-phenol | Can alter metabolic pathways and receptor affinity. |

| Extension from aromatic ring | Addition of peptidyl or acyl groups | Used to create derivatives with antitumor and antimicrobial properties. researchgate.net |

Influence of Linker Chains and Stereochemical Configuration on Pharmacological Profiles

In the parent compound, the benzodioxole ring is directly attached to the nitrogen of the piperidinone ring. However, many analogues have been synthesized where a linker chain is inserted between these two moieties. The length, rigidity, and chemical nature of this linker can significantly influence the pharmacological profile by altering the orientation and distance between the two key structural components.

For instance, research on sigma receptor antagonists showed that replacing a piperazine (B1678402) ring with a piperidine ring did not significantly affect affinity for the H3 receptor, but the nature of the linker chain (e.g., alkylic chain length) did influence affinity for sigma receptors. researchgate.net In a series of potent and selective inhibitors of nitric oxide formation, a methyl group served as a linker, resulting in 1-(1,3-benzodioxol-5-ylmethyl)piperidine analogues. nih.gov This subtle change from a direct N-aryl connection to an N-benzyl configuration can substantially impact binding modes and selectivity.

Stereochemistry is another critical factor. The introduction of chiral centers, either in the piperidinone ring or within a linker chain, can lead to enantiomers with vastly different biological activities. One enantiomer may be a potent agonist, while the other could be inactive or even an antagonist. This stereoselectivity is a hallmark of specific drug-receptor interactions. For example, in the development of spirooxindole derivatives, a 1,3-dipolar cycloaddition reaction was used to create complex, multi-ring structures with specific stereochemistry, which was found to be crucial for their anti-diabetic activity.

Design and Synthesis of Hybrid Compounds Incorporating Other Bioactive Heterocyclic Moieties

A modern approach in drug design involves creating hybrid molecules that combine two or more pharmacophores to achieve a synergistic or multi-target effect. The 1-(1,3-benzodioxol-5-yl)piperidin-4-one scaffold has been used as a building block for such hybrid compounds. By attaching other bioactive heterocyclic moieties, researchers aim to enhance potency, overcome drug resistance, or create agents with novel mechanisms of action.

One common strategy is the incorporation of heterocycles like oxadiazoles, pyrrolidines, or benzimidazoles. For example, compounds have been synthesized where a piperidine ring is linked to a 1,3,4-oxadiazole (B1194373) moiety, which itself is known to confer a wide range of biological activities including antibacterial and anticancer effects. mdpi.comctppc.org In one study, a series of 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives were synthesized, combining three pharmacologically important groups: the piperidine ring, the oxadiazole core, and a sulfamoyl functionality. mdpi.com

Another example involves the synthesis of spirooxindole-pyrrolidinyl derivatives grafted with a benzodioxole unit. nih.gov These complex spiro compounds are designed to have unique three-dimensional shapes that may allow for better binding to protein active sites compared to flatter aromatic systems. nih.gov Similarly, a multi-step synthesis produced a 1,3-dihydro-1-{1-[4-(4-phenylpyrrolo[1,2-a]quinoxalin-3-yl)benzyl]piperidin-4-yl}-2H-benzimidazol-2-one, a complex hybrid that demonstrated significant cytotoxic potential against several human leukemia cell lines. researchgate.net

Development of Chemical Modifications for Enhanced Biological Delivery and Interaction

Beyond optimizing pharmacodynamic properties (i.e., receptor binding), medicinal chemists also focus on improving pharmacokinetic profiles, which includes absorption, distribution, metabolism, and excretion (ADME). Chemical modifications can be made to a lead compound to enhance its delivery to the target site and improve its interaction with the biological system.

One common strategy is the development of prodrugs. A prodrug is an inactive or less active derivative of a parent drug that undergoes enzymatic or chemical conversion in the body to release the active form. This approach can be used to improve solubility, increase membrane permeability, or prolong the duration of action. For the this compound scaffold, the ketone at the 4-position of the piperidine ring is a potential site for modification. It could be converted into an ester or a carbonate, for example, which might be hydrolyzed in vivo to regenerate the active ketone.

Another approach involves modifying the compound to improve its metabolic stability. The methylenedioxy bridge of the benzodioxole moiety is a known site of metabolism by cytochrome P450 enzymes. While this can sometimes be beneficial, it can also lead to rapid clearance or the formation of reactive metabolites. Strategies to block this metabolism could include the bioisosteric replacement of the benzodioxole ring or the introduction of blocking groups, such as fluorine atoms, at or near the site of metabolism. These modifications aim to create more drug-like molecules that are effective and have a favorable safety profile.

Future Research Directions and Translational Perspectives for 1 1,3 Benzodioxol 5 Yl Piperidin 4 One Research

Exploration of Novel Biological Targets and Mechanistic Pathways

Future research should prioritize the elucidation of the biological targets and mechanisms of action for 1-(1,3-Benzodioxol-5-yl)piperidin-4-one. The pharmacological activities of structurally related compounds suggest several promising areas of investigation.

A closely related analogue, 1-(1,3-Benzodioxol-5-ylcarbonyl)piperidine , has been identified as a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. nih.gov This finding suggests that this compound could also interact with ionotropic glutamate (B1630785) receptors, which are crucial for synaptic plasticity and cognitive function. nih.govmdpi.comnih.govfrontiersin.org Another analogue, 1-(1,3-Benzodioxol-5-ylmethyl)-3-[4-(1H-imidazol-1-yl)phenoxy]-piperidine , has been shown to be a potent and selective inhibitor of nitric oxide synthase (NOS). nih.gov This opens the possibility of this compound having roles in inflammatory processes and neurotransmission where nitric oxide is a key signaling molecule. nih.govnih.gov

Future studies should, therefore, involve comprehensive screening against a panel of receptors and enzymes, particularly those in the central nervous system. Mechanistic studies could then follow to understand how the compound modulates the activity of any identified targets.

Table 1: Biological Targets of Analogues of this compound

| Analogue Compound Name | Biological Target | Potential Therapeutic Area |

|---|---|---|

| 1-(1,3-Benzodioxol-5-ylcarbonyl)piperidine | AMPA Receptor (Positive Allosteric Modulator) | Cognitive Enhancement, Neurological Disorders |

| 1-(1,3-Benzodioxol-5-ylmethyl)-3-[4-(1H-imidazol-1-yl)phenoxy]-piperidine | Nitric Oxide Synthase (Inhibitor) | Inflammation, Neurodegenerative Diseases |

Development of Advanced Synthetic Strategies and Sustainable Chemical Approaches

The synthesis of N-aryl-substituted 4-piperidones is well-documented, and these methods can be adapted and optimized for this compound. acs.orgnih.gov A plausible synthetic route involves the reaction of 1,5-dichloro-3-pentanone with 5-amino-1,3-benzodioxole. acs.org However, future research should focus on developing more advanced and sustainable synthetic strategies.

Green chemistry principles offer a framework for improving the synthesis of this compound. mdpi.com This could involve the use of microwave-assisted synthesis to reduce reaction times and energy consumption. mdpi.com Chemo-enzymatic methods, which combine chemical and biological catalysis, could offer highly selective and environmentally friendly routes to enantioenriched piperidine (B6355638) derivatives. acs.org Furthermore, the development of one-pot syntheses, where multiple reaction steps are carried out in the same vessel, would improve efficiency and reduce waste. chemrxiv.org Kinetic resolution of racemic mixtures of 2-aryl-4-methylenepiperidines has been achieved using chiral bases, a technique that could be explored for the asymmetric synthesis of derivatives of this compound. nih.govacs.org

Integration of Multi-Omics Data in Biological Activity Research

To gain a holistic understanding of the biological effects of this compound, future research should integrate multi-omics approaches. Technologies such as genomics, transcriptomics, proteomics, and metabolomics can provide a comprehensive view of the molecular changes induced by the compound in biological systems.

For instance, transcriptomic analysis could identify genes whose expression is altered by the compound, offering clues about the cellular pathways it affects. Proteomics could then be used to study changes in protein levels and post-translational modifications, which could help in identifying direct protein targets. Metabolomics would reveal changes in the cellular metabolic profile, providing insights into the functional consequences of the compound's activity. The integration of these datasets would be crucial for building a comprehensive picture of the compound's mechanism of action and for identifying potential biomarkers of its activity.

Development and Utilization of Sophisticated In Vitro and In Vivo Models for Mechanistic Elucidation

The evaluation of the biological activity of this compound will require the use of sophisticated in vitro and in vivo models.

In vitro studies on benzodioxole derivatives have utilized various cancer and normal cell lines to assess cytotoxicity and biological activity. mdpi.commdpi.com Similar cell-based assays could be employed to investigate the effects of this compound on cell viability, proliferation, and other cellular processes. For example, if the compound is found to target nitric oxide synthase, in vitro assays with activated macrophages could be used to measure its effect on nitric oxide production. nih.gov

For in vivo studies, a mouse model of exercise-induced fatigue was used to demonstrate the ameliorating effects of the analogue 1-(1,3-Benzodioxol-5-ylcarbonyl)piperidine. nih.gov This model involved intraperitoneal administration of the compound and measurement of swimming endurance, as well as biochemical markers such as glycogen, lactic acid, and antioxidant enzyme activities. nih.govresearchgate.net Similarly, streptozotocin-induced diabetic mice have been used to evaluate the antidiabetic potential of other benzodioxole derivatives. mdpi.com The selection of an appropriate animal model will depend on the identified biological activity of this compound. Ex vivo models, such as isolated guinea-pig jejunum, have been used to test the activity of piperidine analogues on histamine (B1213489) H3 receptors. nih.govnih.gov

Table 2: Examples of In Vivo Models Used for Analogues

| Analogue/Derivative Class | In Vivo Model | Key Parameters Measured |

|---|---|---|

| 1-(1,3-Benzodioxol-5-ylcarbonyl)piperidine | Weight-loaded forced swimming mice | Swimming time to exhaustion, liver and muscle glycogen, lactic acid, blood urea (B33335) nitrogen, antioxidant enzyme activities |

| Benzodioxole carboxamide derivatives | Streptozotocin-induced diabetic mice | Blood glucose levels |

Investigation of Reaction Kinetics and Degradation Mechanisms of the Compound

A critical aspect of the preclinical development of any new chemical entity is the understanding of its chemical stability, reaction kinetics, and degradation pathways. Future research on this compound should include these investigations.

Kinetic studies could explore the rates of its synthesis and potential reactions with biological nucleophiles. Understanding the compound's stability under various conditions (e.g., pH, temperature, light exposure) is crucial for its formulation and storage. Degradation studies would identify the breakdown products of the compound, which is important for assessing potential toxicity. While specific studies on this compound are lacking, theoretical studies on the oxidation of related molecules and kinetic resolution studies of N-aryl-4-methylenepiperidines provide a methodological basis for such investigations. nih.govnih.govacs.org

Q & A

Q. What are the common synthetic routes for 1-(1,3-Benzodioxol-5-yl)piperidin-4-one, and how are intermediates purified?

Methodological Answer: The synthesis typically involves coupling reactions between benzodioxol-containing precursors and piperidin-4-one derivatives. For example, nucleophilic substitution or reductive amination can link the benzodioxol moiety to the piperidine ring. Intermediates are purified via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization using solvents like ethanol or methanol. Monitoring reaction progress with thin-layer chromatography (TLC) and confirming purity via HPLC (≥95%) is critical. For structurally similar compounds, X-ray crystallography has been employed to verify intermediates (e.g., piperazine derivatives in ).

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: H and C NMR are essential for confirming the benzodioxol aromatic protons (δ 6.7–6.9 ppm) and piperidinone carbonyl signals (δ ~205 ppm). H-H COSY and HMBC can resolve spin-spin coupling and long-range correlations .

- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 261.1000 for CHNO). ESI-MS is preferred for polar intermediates.

- X-ray Crystallography: Single-crystal X-ray diffraction (as in ) provides definitive structural confirmation, with parameters like R factor <0.05 ensuring accuracy.

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR and mass spectrometry data during structural elucidation?

Methodological Answer: Contradictions often arise from isomeric impurities or dynamic equilibria (e.g., keto-enol tautomerism in piperidinones). To address this:

- Perform variable-temperature NMR to detect tautomeric shifts.

- Use 2D NMR (e.g., NOESY) to identify spatial proximity of protons, distinguishing regioisomers.

- Cross-validate with X-ray crystallography (), which provides unambiguous bond lengths and angles. For example, a study on 2-{4-[(1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}pyrimidine resolved ambiguities via crystallography (R factor = 0.039, data-to-parameter ratio = 13.2) .

- Re-examine HRMS for isotopic patterns matching theoretical values, ruling out adducts or contaminants.

Q. What in vitro assays are appropriate for evaluating the biological activity of this compound, considering its structural features?

Methodological Answer: Given its piperidinone core and benzodioxol group (common in CNS-targeting molecules), prioritize:

- Enzyme Inhibition Assays: Test activity against acetylcholinesterase or monoamine oxidases using spectrophotometric methods (e.g., Ellman’s reagent for thiol detection). Reference compounds like R59949 () use similar scaffolds for diacylglycerol kinase inhibition.

- Cell-Based Assays: Assess cytotoxicity via MTT assays in neuroblastoma cells (IC determination). Include positive controls (e.g., doxorubicin) and validate with flow cytometry for apoptosis/necrosis.

- Receptor Binding Studies: Radioligand displacement assays (e.g., H-labeled ligands for serotonin or dopamine receptors) can quantify affinity (K). Ensure proper negative controls (DMSO vehicle) and statistical validation (n ≥ 3 replicates).

Q. How can computational methods optimize the synthesis of this compound derivatives?

Methodological Answer:

- Density Functional Theory (DFT): Calculate transition-state energies to predict regioselectivity in nucleophilic reactions. For example, Crippen and McGowan methods () estimate logP values to prioritize derivatives with improved bioavailability.

- Molecular Docking: Screen derivatives against target proteins (e.g., kinases) using AutoDock Vina. Focus on benzodioxol’s π-π interactions with aromatic residues (e.g., Phe in active sites).

- Retrosynthetic Analysis: Tools like Synthia™ suggest feasible routes, minimizing steps and hazardous reagents.

Q. What strategies mitigate stability issues during storage of this compound?

Methodological Answer:

- Lyophilization: For hygroscopic derivatives, lyophilize and store under argon at -20°C.

- Light Sensitivity: Use amber vials to prevent benzodioxol ring degradation ( recommends avoiding UV exposure).

- Analytical Monitoring: Periodically assess purity via HPLC-MS. If degradation occurs (e.g., piperidinone ring oxidation), add antioxidants (0.1% BHT) or adjust pH to 6–7.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.